molecular formula C8H5BF3NO2 B1430940 2-Cyano-5-(trifluoromethyl)phenylboronic acid CAS No. 1375110-43-2

2-Cyano-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1430940
CAS No.: 1375110-43-2
M. Wt: 214.94 g/mol
InChI Key: YQGZUORHRHHHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(trifluoromethyl)phenylboronic acid is a sophisticated organoboron compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two powerful electron-withdrawing groups—a cyano (CN) and a trifluoromethyl (CF3) group—on a phenylboronic acid scaffold. This specific structure results in unique properties, primarily a significantly increased acidity of the boronic group compared to non-fluorinated analogs . The enhanced Lewis acidity is a critical feature for the compound's application in sensing, where it can bind diols and other analytes more effectively at physiological pH, and in catalysis . As a building block, this boronic acid is poised for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone method in synthetic chemistry for the construction of biaryl systems . The resulting biaryl structures are valuable scaffolds found in numerous pharmaceuticals and organic materials. The combination of the CF3 and cyano groups is highly relevant in medicinal chemistry, as both functionalities are known to improve the metabolic stability, membrane permeability, and binding affinity of drug candidates . Furthermore, boronic acids with similar substitution patterns have demonstrated notable biological activity, including antibacterial and antifungal properties, by potentially acting as enzyme inhibitors, such as leucyl-tRNA synthetase . Researchers can leverage this compound to develop new fluorine-rich molecules for probing biological pathways or as potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-cyano-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZUORHRHHHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal Catalyzed Borylation of Haloaromatics

One common approach is the palladium or nickel-catalyzed borylation of halogenated aromatic compounds bearing the cyano and trifluoromethyl substituents.

  • Starting Material: 2-bromo-5-(trifluoromethyl)benzonitrile or 2-chloro-5-(trifluoromethyl)benzonitrile.
  • Reagents: Bis(pinacolato)diboron or other diboron reagents.
  • Catalysts: Pd(dppf)Cl2 or Ni-based catalysts.
  • Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures (80-110 °C).
  • Outcome: Formation of the corresponding boronate ester intermediate, which can be hydrolyzed to the boronic acid.

This method is advantageous due to its high regioselectivity and tolerance of functional groups like -CN and -CF3.

Lithiation Followed by Boronation

Another classical method involves directed ortho-lithiation of the aromatic nitrile followed by quenching with a boron electrophile.

  • Step 1: Treatment of 2-cyano-5-(trifluoromethyl)benzene with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate.
  • Step 2: Reaction with trialkyl borates (e.g., trimethyl borate).
  • Step 3: Acidic work-up to afford the boronic acid.

This method requires careful control of temperature and moisture exclusion but allows direct installation of the boronic acid moiety.

Use of Boronic Acid Esters as Intermediates

Preparation of boronic acid esters (e.g., pinacol esters) followed by hydrolysis is a common route.

  • The boronate esters are often more stable and easier to purify.
  • Hydrolysis is typically performed under mild acidic or basic aqueous conditions.

Detailed Research Findings and Data

A patent (WO2014023576A1) describes a process for preparing 2-cyanophenylboronic acid and related esters, which can be adapted for the trifluoromethyl-substituted analogues by starting from appropriately substituted haloaromatics.

Parameter Conditions/Details Notes
Starting material 2-bromo-5-(trifluoromethyl)benzonitrile Commercially available or synthesized
Catalyst Pd(dppf)Cl2 (Palladium complex) High catalytic activity for borylation
Boron source Bis(pinacolato)diboron Commonly used diboron reagent
Solvent Tetrahydrofuran (THF) or DMF Polar aprotic solvents preferred
Temperature 80–110 °C Elevated temperature for efficient reaction
Reaction time 12–24 hours Dependent on scale and catalyst loading
Work-up Hydrolysis with aqueous acid/base To convert boronate ester to boronic acid
Yield Typically 60–85% High yield with optimized conditions

Notes on Purification and Characterization

  • The boronic acid product is often isolated by extraction and crystallization.
  • Characterization includes NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
  • Purity is confirmed by HPLC or GC-MS.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Pd-catalyzed borylation 2-bromo-5-(trifluoromethyl)benzonitrile Pd(dppf)Cl2, bis(pinacolato)diboron High regioselectivity, mild conditions Requires expensive catalyst
Lithiation and boronation 2-cyano-5-(trifluoromethyl)benzene n-BuLi, trimethyl borate Direct boronic acid formation Sensitive to moisture, low temp
Boronate ester hydrolysis Boronate ester intermediate Acid/base aqueous solution Stable intermediates, easy purification Additional step required

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:
2-Cyano-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, which enables the formation of biaryl compounds from aryl or vinyl halides. This reaction is crucial for synthesizing complex organic molecules .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Suzuki-Miyaura CouplingForms biaryl compounds from aryl halidesBiaryl compounds
OxidationConverts boronic acid to phenolsPhenolic compounds
Nucleophilic SubstitutionInvolves cyano and trifluoromethyl groups in substitution reactionsSubstituted derivatives

Medicinal Chemistry

The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceuticals. Its unique functional groups enhance its reactivity in medicinal chemistry applications, making it valuable for developing drugs targeting specific biological pathways .

Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. These studies highlight the compound's potential in drug discovery and development.

Material Science

In industry, this compound is employed to produce advanced materials such as polymers and electronic components. Its unique chemical properties allow it to participate in various polymerization processes, contributing to the development of high-performance materials .

Mechanism of Action

The mechanism of action of 2-Cyano-5-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of arylboronic acids is enhanced by electron-withdrawing groups (EWGs), which stabilize the conjugate base. Below is a comparison of substituent effects:

Compound Substituents Key Properties
2-Cyano-5-(trifluoromethyl)phenylboronic acid 2-CN, 5-CF₃ High acidity (inferred from strong EWGs), suitable for cross-coupling reactions .
5-Trifluoromethyl-2-formylphenylboronic acid 2-CHO, 5-CF₃ Higher acidity than non-fluorinated analogues; isomerizes to benzoxaborole in solution .
2-Chloro-5-(trifluoromethyl)phenylboronic acid 2-Cl, 5-CF₃ Moderate acidity; widely used in palladium-catalyzed couplings .
3-Cyano-5-fluorophenylboronic acid 3-CN, 5-F Positional isomer with reduced acidity compared to 2-CN derivatives; limited reactivity data .

Key Findings :

  • 5-Trifluoromethyl-2-formylphenylboronic acid exhibits unique equilibrium between open and cyclic (benzoxaborole) forms, enabling binding to microbial enzymes like leucyl-tRNA synthetase (LeuRS) .

Antimicrobial Activity

While this compound lacks reported antimicrobial data, structurally related compounds provide insights:

Compound Antimicrobial Activity (MIC) Mechanism of Action
5-Trifluoromethyl-2-formylphenylboronic acid MIC: 8 μg/mL (Bacillus cereus), lower than Tavaborole Binds to LeuRS via benzoxaborole isomer .
Tavaborole (AN2690) MIC: 0.5–4 μg/mL (Candida spp.) Cyclic benzoxaborole inhibits LeuRS .

Implications :

  • The formyl derivative demonstrates moderate antifungal and antibacterial activity, suggesting that EWGs like -CF₃ and -CHO enhance bioactivity .

Reactivity in Cross-Coupling Reactions

Arylboronic acids with EWGs are preferred in Suzuki-Miyaura couplings due to increased electrophilicity. A comparison of reaction efficiency:

Compound Reaction Rate (Relative) Application Example
This compound High (inferred) Synthesis of trifluoromethylated biaryls .
2-Chloro-5-(trifluoromethyl)phenylboronic acid Moderate Pharmaceutical intermediates .
4-Trifluoromethoxyphenylboronic acid Moderate Material science applications .

Key Insight :

    Biological Activity

    2-Cyano-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and cyano substituents, which may influence its interaction with biological targets and its overall pharmacological profile.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C9H6BF3N\text{C}_9\text{H}_6\text{B}F_3\text{N}

    This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical applications.

    The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety can form covalent interactions with nucleophilic sites in proteins, potentially modulating enzyme activity or receptor binding. This mechanism is particularly relevant in the context of cancer therapeutics, where boronic acids have been shown to inhibit proteasome activity and affect cell proliferation.

    Biological Activities

    Recent studies have highlighted several biological activities associated with this compound:

    • Anticancer Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2) cells. The mechanism involves the inhibition of key signaling pathways related to cell growth and survival .
    • Antimicrobial Properties : The compound has shown moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than some existing antimicrobial agents . Its efficacy may be attributed to the formation of cyclic isomers that enhance its binding affinity to bacterial enzymes.

    Case Studies

    • In Vitro Screening : A study conducted on various derivatives of this compound demonstrated significant anti-proliferative effects in human prostate cancer cells after 72 hours of treatment. The results indicated a dose-dependent response, highlighting the potential for these compounds in targeted cancer therapies .
    • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of this compound against Candida albicans and Aspergillus niger. The compound exhibited a notable reduction in microbial growth, suggesting its potential application as an antifungal agent .

    Data Table: Biological Activity Summary

    Activity TypeTarget Organism/Cell LineObserved EffectReference
    AnticancerPC-3 (Prostate Cancer)Cytotoxicity observed
    AnticancerHepG2 (Liver Cancer)Significant anti-proliferative effect
    AntimicrobialEscherichia coliModerate antibacterial activity
    AntimicrobialBacillus cereusLower MIC than existing agents
    AntimicrobialCandida albicansModerate antifungal activity

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2-cyano-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

    • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), where halogenated aryl precursors react with boronic acid derivatives. Key variables include:

    • Catalyst choice: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) .
    • Solvent system: THF/H₂O or DMF for solubility optimization .
    • Temperature: 60–100°C to balance reaction rate and decomposition risks .
      • Yield Optimization : Lower yields (<50%) are common due to steric hindrance from the trifluoromethyl and cyano groups. Pre-purification of intermediates (e.g., aryl halides) improves final product purity .

    Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from analogs?

    • ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronic acid functionality. Substituent effects (e.g., cyano and CF₃) cause minor shifts (~±2 ppm) .
    • ¹⁹F NMR : The CF₃ group appears as a quartet at δ -60 to -65 ppm (J = 12–15 Hz).
    • IR : B-O stretching at ~1340 cm⁻¹ and C≡N absorption at ~2220 cm⁻¹ .

    Advanced Research Questions

    Q. How do the ortho-substituents (CN, CF₃) affect the reactivity of this boronic acid in cross-coupling reactions?

    • Steric Effects : The ortho-cyano group increases steric bulk, slowing transmetallation in Suzuki reactions. Kinetic studies show a 2–3x rate reduction compared to para-substituted analogs .
    • Electronic Effects : The electron-withdrawing CF₃ group lowers the pKa of the boronic acid (~7.8 vs. ~8.5 for unsubstituted phenylboronic acid), enhancing electrophilicity but reducing stability in aqueous media .
    • Mitigation Strategies : Use polar aprotic solvents (e.g., DMSO) and bulky ligands (XPhos) to stabilize the palladium intermediate .

    Q. What computational models (DFT, MD) predict the solubility and aggregation behavior of this compound?

    • Solubility Prediction : DFT calculations indicate strong hydrogen bonding between boronic acid and water (ΔG_solvation = -15.2 kcal/mol). However, CF₃ and CN groups reduce aqueous solubility (<1 mg/mL) due to hydrophobic interactions .
    • Aggregation : Molecular dynamics simulations suggest dimerization via B-OH···O-B interactions in non-polar solvents (e.g., chloroform), confirmed by DOSY NMR .

    Contradictions and Resolutions

    • Catalytic Activity : reports CF₃-substituted boronic acids as effective catalysts for amidation, while suggests steric hindrance limits reactivity. Resolution: Catalytic efficiency depends on substrate size—small amines (e.g., methylamine) show higher yields .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-Cyano-5-(trifluoromethyl)phenylboronic acid
    Reactant of Route 2
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    2-Cyano-5-(trifluoromethyl)phenylboronic acid

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